
NLRP3 modulators 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLRP3 modulators 1 are compounds that target the NLRP3 inflammasome, a multiprotein complex involved in the body’s inflammatory response. The NLRP3 inflammasome plays a crucial role in recognizing pathogen-associated molecular patterns and damage-associated molecular patterns, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 modulators 1 involves several steps, including the preparation of intermediate compounds and the final assembly of the modulator. The synthetic routes often involve the use of substituted imidazo-quinolines, which are key intermediates in the synthesis of NLRP3 modulators . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: NLRP3 modulators 1 undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the modulators to enhance their efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperature, and catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are the active NLRP3 modulators, which are designed to specifically target the NLRP3 inflammasome and inhibit its activity. These modulators can vary in their chemical structure, but they all share the common goal of modulating the inflammatory response .
Wissenschaftliche Forschungsanwendungen
NLRP3 modulators 1 have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these modulators are used to study the mechanisms of inflammasome activation and inhibition. In biology, they are used to investigate the role of the NLRP3 inflammasome in various cellular processes and diseases .
In medicine, this compound are being explored as potential therapeutic agents for treating inflammatory diseases such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . In industry, these modulators are used in the development of new drugs and therapeutic strategies for managing inflammatory conditions .
Wirkmechanismus
NLRP3 modulators 1 exert their effects by targeting the NLRP3 inflammasome, a cytosolic pattern recognition receptor that recognizes multiple pathogen-associated molecular patterns and damage-associated molecular patterns . Upon activation, NLRP3 initiates the assembly of the inflammasome complex, which includes the adaptor apoptosis-associated speck-like protein and the effector caspase-1 .
The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, resulting in their maturation and release. This compound inhibit this process by preventing the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
NLRP3 modulators 1 are unique in their ability to specifically target the NLRP3 inflammasome, making them distinct from other inflammasome inhibitors that may target different components of the inflammasome pathway . Similar compounds include other NLRP3 inhibitors, such as MCC950, which also target the NLRP3 inflammasome but may differ in their chemical structure and mechanism of action .
Other similar compounds include inhibitors of other inflammasomes, such as NLRP1, AIM2, and NLRC4, which target different pattern recognition receptors and have distinct roles in the inflammatory response . The specificity and efficacy of this compound make them valuable tools for studying and managing inflammatory diseases .
Eigenschaften
Molekularformel |
C17H18N6O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-[4-amino-1-methyl-7-(1H-pyrazol-5-yl)imidazo[4,5-c]quinolin-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22) |
InChI-Schlüssel |
UJEQDVNTIFXWMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


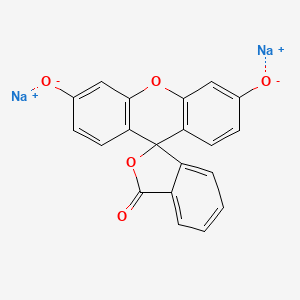
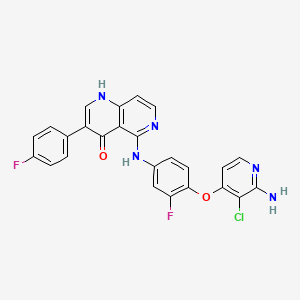
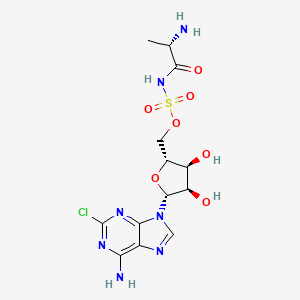

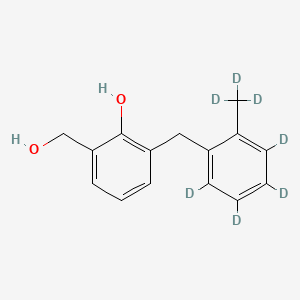
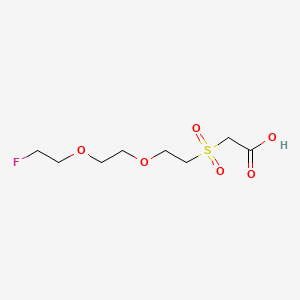

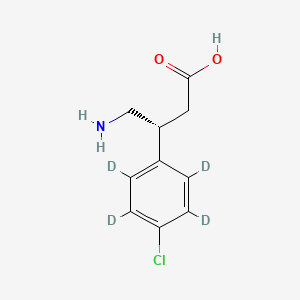


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
